Methyl perfluorotridecanoate

Descripción general

Descripción

Methyl perfluorotridecanoate is a perfluorinated compound characterized by its high thermal and chemical stability. It is part of the broader class of per- and polyfluoroalkyl substances, which are known for their unique properties such as resistance to water, oil, and stains. These compounds are widely used in various industrial applications due to their durability and non-reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl perfluorotridecanoate can be synthesized through the esterification of perfluorotridecanoic acid with methanol. This reaction typically requires the presence of a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

C13F27COOH+CH3OH→C13F27COOCH3+H2O

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in stainless steel reactors equipped with reflux condensers to manage the volatile methanol. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Análisis De Reacciones Químicas

Types of Reactions: Methyl perfluorotridecanoate primarily undergoes substitution reactions due to the presence of the ester functional group. It is relatively inert to oxidation and reduction reactions because of the strong carbon-fluorine bonds.

Common Reagents and Conditions:

Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to yield perfluorotridecanoic acid and methanol.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically catalyzed by an acid or base.

Major Products:

Hydrolysis: Perfluorotridecanoic acid and methanol.

Transesterification: A new ester and methanol.

Aplicaciones Científicas De Investigación

Surface Treatments

MPT is widely used in the formulation of surface treatments for textiles, paper, and leather. Its ability to repel water and oil makes it ideal for creating stain-resistant and waterproof materials.

| Application | Description |

|---|---|

| Textiles | Imparts water and oil repellency to fabrics |

| Paper Products | Enhances resistance to moisture and staining |

| Leather | Provides a protective barrier against environmental damage |

Coatings

MPT is utilized in coatings for various substrates, including metals and plastics. These coatings enhance the durability and longevity of products by providing a protective layer that resists corrosion and wear.

| Coating Type | Properties Enhanced |

|---|---|

| Anti-corrosive | Protects metal surfaces from oxidation |

| Wear-resistant | Increases lifespan of plastic components |

PFAS Remediation Studies

Recent research has focused on the environmental impact of PFAS compounds, including MPT. Studies have investigated methods for degrading these substances in contaminated sites. For instance, innovative techniques have been developed to convert harmful PFAS into less harmful compounds through chemical transformations .

Analytical Chemistry

MPT serves as a reference compound in analytical chemistry for developing methods to detect and quantify PFAS in environmental samples. Its unique properties allow researchers to refine techniques for measuring other related compounds in complex matrices like soil and water .

Textile Industry Innovations

A study conducted by researchers at Osaka Metropolitan University demonstrated the effectiveness of MPT-based treatments in enhancing the water repellency of outdoor fabrics. The treated fabrics showed significant improvement in durability under various environmental conditions, highlighting MPT's role in sustainable textile innovations .

Environmental Monitoring

Research published in the Environmental Science and Pollution Research journal highlighted the use of MPT as a marker for assessing PFAS contamination levels in aquatic environments. The study analyzed sediment samples from multiple locations, providing insights into the distribution patterns of PFAS compounds, including MPT .

Mecanismo De Acción

The mechanism of action of methyl perfluorotridecanoate is primarily related to its interaction with biological membranes. Due to its hydrophobic and lipophobic nature, it can disrupt membrane integrity, leading to cellular dysfunction. It is also known to bind to proteins and interfere with normal cellular signaling pathways .

Comparación Con Compuestos Similares

- Perfluorooctanoic acid (PFOA)

- Perfluorooctane sulfonate (PFOS)

- Perfluorononanoic acid (PFNA)

Comparison: Methyl perfluorotridecanoate is unique due to its longer carbon chain length compared to compounds like perfluorooctanoic acid and perfluorooctane sulfonate. This results in higher thermal stability and lower volatility. Additionally, its ester functional group allows for different chemical reactivity compared to the carboxylic acid or sulfonate groups in similar compounds .

Actividad Biológica

Methyl perfluorotridecanoate (MPT) is a member of the per- and polyfluoroalkyl substances (PFAS) group, which are characterized by their unique chemical structure that includes a fully fluorinated carbon chain. This article explores the biological activity of MPT, focusing on its immunotoxicity, metabolic effects, and potential health implications based on recent research findings.

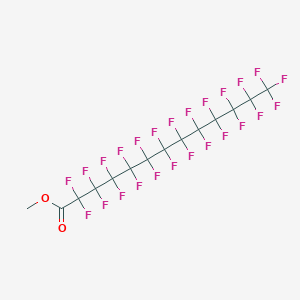

Chemical Structure and Properties

MPT is a perfluorinated compound with the general formula . Its structure consists of a long carbon chain fully substituted with fluorine atoms, which imparts unique physicochemical properties such as high stability and resistance to degradation. This stability raises concerns regarding its persistence in the environment and biological systems.

Immunotoxicity of PFAS Compounds

Mechanisms of Immunotoxicity:

Research indicates that various PFAS, including MPT, may affect immune function through several mechanisms:

- Modulation of Immune Cell Signaling: PFAS can alter signaling pathways in immune cells, impacting their function and response to pathogens .

- Oxidative Stress: Exposure to PFAS has been linked to increased oxidative stress, which can damage cellular components and impair immune responses .

- Alteration of Immune Cell Populations: Studies have shown that PFAS exposure can lead to changes in the populations of different immune cell types, potentially resulting in immunosuppression or dysregulation .

Case Studies:

A review of functional immunotoxicity studies found that exposure to PFAS compounds led to decreased T-cell dependent antibody responses (TDAR) and reduced disease resistance in animal models . These findings suggest that MPT may similarly impact immune function.

Metabolic Effects

Impact on Lipid Metabolism:

MPT and other PFAS have been associated with alterations in lipid metabolism. Studies indicate that exposure to these compounds can lead to increased serum cholesterol levels due to their interaction with hepatic transporters responsible for lipid homeostasis .

Table 1: Summary of Metabolic Effects Associated with MPT

Health Implications

The potential health implications of MPT exposure are concerning, particularly regarding its long-term effects on human health. Epidemiological studies have linked PFAS exposure to various health outcomes, including:

Propiedades

IUPAC Name |

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-pentacosafluorotridecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H3F25O2/c1-41-2(40)3(15,16)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)11(31,32)12(33,34)13(35,36)14(37,38)39/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVGSSHSKHYZGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H3F25O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50895761 | |

| Record name | Methyl perfluorotridecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50895761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185230-63-1 | |

| Record name | Methyl perfluorotridecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50895761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.